![molecular formula C16H17F2NO2 B2577686 1-[(3,5-Difluorobenzyl)amino]-3-phenoxy-2-propanol CAS No. 866135-68-4](/img/structure/B2577686.png)
1-[(3,5-Difluorobenzyl)amino]-3-phenoxy-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(3,5-Difluorobenzyl)amino]-3-phenoxy-2-propanol” is a chemical compound with the molecular formula C16H17F2NO2 . It has an average mass of 293.309 Da and a monoisotopic mass of 293.122742 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 17 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Applications De Recherche Scientifique
Supramolecular Structures and Coordination Chemistry
Research on compounds structurally similar to 1-[(3,5-Difluorobenzyl)amino]-3-phenoxy-2-propanol, such as N,N′-bis(2-hydroxybenzyl)-1,3-bis[(2-aminoethyl) amino]-2-propanol, has led to the synthesis and characterization of various metal complexes. These studies provide insights into the formation of supramolecular structures and the coordination chemistry of such ligands with metal ions like Co(III) and Cu(II) (Xie et al., 2005). Another related study on Ni(II) complexes using a potentially heptadentate ligand derived from similar structures has been conducted, demonstrating the synthesis, characterization, and formation of 2D supramolecular structures (Xie et al., 2004).
Enzymatic Resolution in Synthesis
The use of compounds like 1-chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol in the enzymatic resolution for the synthesis of potential therapeutic agents demonstrates another application area. This approach, involving the use of Novozym 435 and vinyl stearate, has been utilized in the synthesis of antihypertensive agents (Regla et al., 2008).
Development of Radioligands
Research involving similar structures, such as bisoprolol (a beta(1)-adrenergic agent), has led to the development of radioligands for non-invasive assessment of beta(1)-adrenoceptor subtypes. This involves the stereo-conservative synthesis of enantiomers and their use in positron emission tomography (PET) for potential applications in heart and brain studies (Soloviev et al., 2001).
Ligand Synthesis and Coordination Compounds
The synthesis of N3O3 amine phenols and their use as ligands for group 13 metal ions is another significant application. These ligands, derived from similar structures, are used to form coordination compounds and are characterized using various spectroscopic methods (Liu et al., 1993).
Dinuclear Copper(II) Complexes
The use of tetradentate bis(phenol) amine ligands, which are structurally related, has led to the synthesis of dinuclear copper(II) complexes. These studies provide insights into the electrochemical and magnetic properties of such complexes, contributing to our understanding of molecular magnetism and electrochemistry (Rajput et al., 2018).
Propriétés
IUPAC Name |
1-[(3,5-difluorophenyl)methylamino]-3-phenoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO2/c17-13-6-12(7-14(18)8-13)9-19-10-15(20)11-21-16-4-2-1-3-5-16/h1-8,15,19-20H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKLMCOZGZCQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CNCC2=CC(=CC(=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




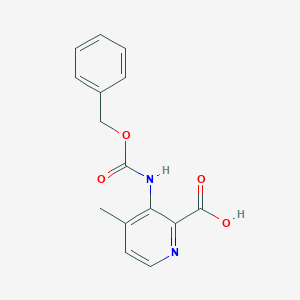
![(Z)-2,4-dimethyl-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2577609.png)
![N-[2-hydroxy-2-(2-naphthyl)ethyl]-1-adamantanecarboxamide](/img/structure/B2577610.png)
![3-{4-[Benzyl(ethyl)amino]phenyl}-2-cyanoprop-2-enamide](/img/structure/B2577612.png)
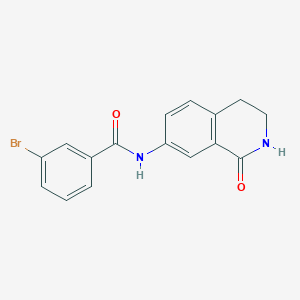
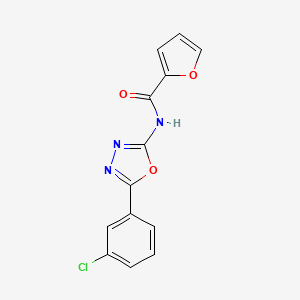
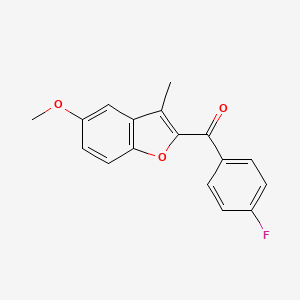
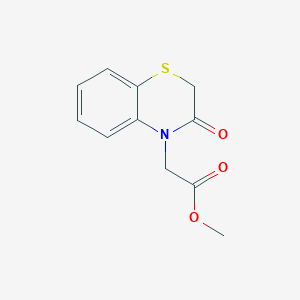
![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2577620.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2577625.png)
![[(2S,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanol](/img/structure/B2577626.png)